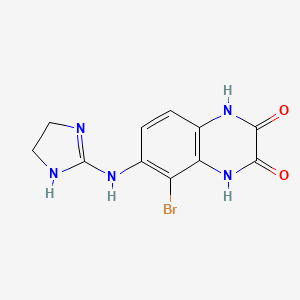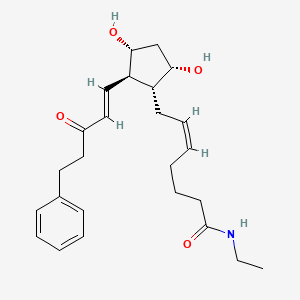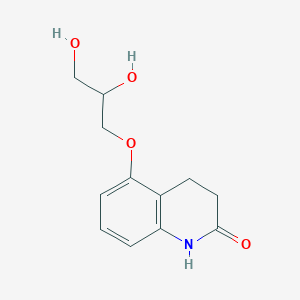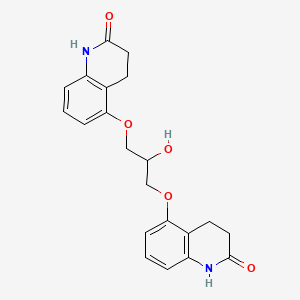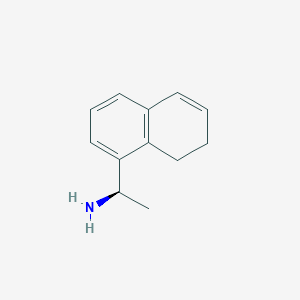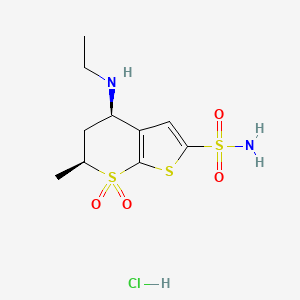
依米达非那辛相关化合物 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . Imidafenacin Related Compound 4 shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.
科学研究应用
Imidafenacin Related Compound 4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.
Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin Related Compound 4 interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by Imidafenacin Related Compound 4.
Pharmacokinetics
Imidafenacin Related Compound 4 is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of Imidafenacin Related Compound 4’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
准备方法
The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
化学反应分析
Imidafenacin Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.
相似化合物的比较
Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, Imidafenacin Related Compound 4 may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.
Similar compounds include:
- Solifenacin
- Propiverine
- Darifenacin
- Fesoterodine
Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.
属性
CAS 编号 |
174266-18-3 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.39 |
外观 |
Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


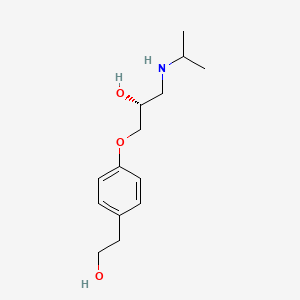
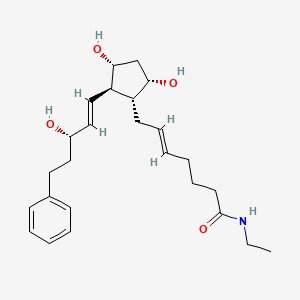
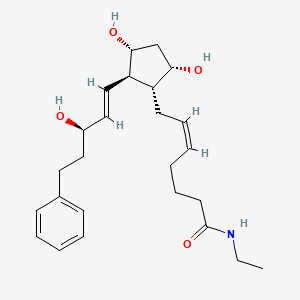
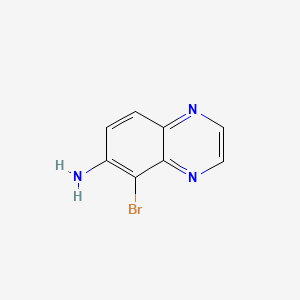
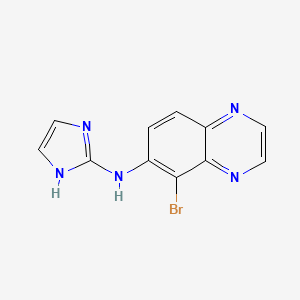
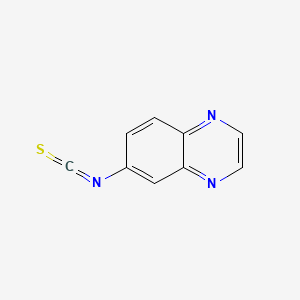

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
